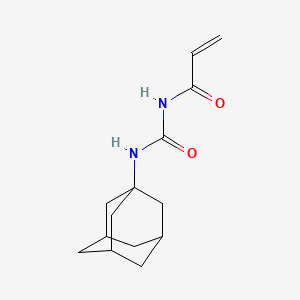

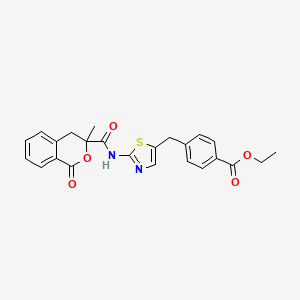

![molecular formula C18H21F3N2O3 B2998879 tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 2197055-59-5](/img/structure/B2998879.png)

tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spiroindole and spirooxindole scaffolds, which contain a spirocycle fused at the C2 or C3 of the oxindole moiety, are important in drug design processes . They are known as the central skeletons of many alkaloids with potential pharmaceutical activity . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .

Synthesis Analysis

The synthesis of spiroindole and spirooxindole derivatives has been an active research field of organic chemistry for well over a century . For instance, the amine reacts with commercially accessible 4-(trifluoromethyl)phenyl isothiocyanate or 3,5-bis(trifluoromethyl)phenyl isothiocyanate in methanol using triethylamine as a base catalyst, leading to the synthesis of certain derivatives .Molecular Structure Analysis

Spiroindole and spirooxindole scaffolds are divided by the type and ring size of the spirocycle that is fused to indole or oxindole . The inherent three-dimensional (3D) nature and rigidity of these spirocyclic systems lead to their good affinity to 3D proteins .Chemical Reactions Analysis

The reactivity of the process depends on the electronic properties of the aromatic ring of the isatin . Derivatives with two methyl groups in their structure were less reactive than those bearing an electron-withdrawing group in their structures .科学的研究の応用

Efficient Synthesis of Spirocyclic Oxindole Analogue :

- Research by Teng, Zhang, and Mendonça (2006) details an efficient, scalable synthesis approach towards a spirocyclic oxindole analogue of tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate. This synthesis is notable for its high yield and the absence of chromatographic purification (Teng, Zhang, & Mendonça, 2006).

Synthetic Route to Spiro[indole‐3,4′‐piperidin]‐2‐ones :

- Freund and Mederski (2000) developed a high-yielding synthetic route to create the spiro[indole-3,4′-piperidin]-2-one system. This process involves anilide formation, N(1)-protection, and intramolecular cyclization under palladium catalysis (Freund & Mederski, 2000).

Copper-Catalyzed Oxidative Dearomatization/Spirocyclization :

- Kong et al. (2016) describe a copper-catalyzed oxidative dearomatization/spirocyclization of indole-2-carboxamides. This method offers efficient access to C2-spiro-pseudoindoxyls, a valuable chemical scaffold (Kong et al., 2016).

Intramolecular Oxidative Coupling Reaction of Oxindoles :

- A study by Sugimoto et al. (2023) reveals an intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls in the presence of a guanidinium hypoiodite catalyst. This process yields spiro-coupling products with potential biological activity (Sugimoto et al., 2023).

Convenient Synthesis of Spiro-Compounds for GPCR Targets :

- Xie et al. (2004) developed a simple synthetic route for 1′-H-spiro(indoline-3,4′-piperidine), a compound that can be utilized as a template to synthesize compounds for GPCR targets. This synthesis demonstrates the potential pharmaceutical applications of such spiro compounds (Xie et al., 2004).

将来の方向性

Spiroindole and spirooxindole derivatives have been the focus of significant attention due to their bioactivity against cancer cells, microbes, and different types of disease affecting the human body . Introducing novel synthetic procedures has been an active research field and will be useful in creating new therapeutic agents .

特性

IUPAC Name |

tert-butyl 2-oxo-4-(trifluoromethyl)spiro[1H-indole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N2O3/c1-16(2,3)26-15(25)23-9-7-17(8-10-23)13-11(18(19,20)21)5-4-6-12(13)22-14(17)24/h4-6H,7-10H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFRNJRVAZKDRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3NC2=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

sulfamoyl}pyridine-2-carboxylate](/img/structure/B2998797.png)

![N-(3-imidazol-1-ylpropyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide](/img/structure/B2998799.png)

![1-(4-(tert-butyl)phenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2998800.png)

![N-allyl-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide](/img/structure/B2998808.png)

![8-ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2998811.png)

![(1R,2S)-1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclopropane-1-carboxylic acid](/img/structure/B2998818.png)